![molecular formula C25H20IN3O3S2 B2847230 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361480-61-7](/img/structure/B2847230.png)

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

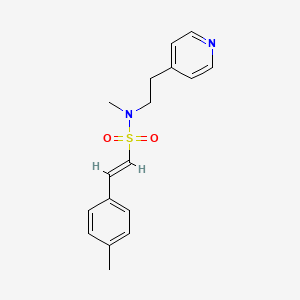

The compound “4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide” is a derivative of 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl benzoic acid . This class of compounds has been identified as highly potent and selective inhibitors of the enzyme aldo-keto reductase AKR1C3 , which is a target of interest in both breast and prostate cancer .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl derivatives, which are structurally related to the compound , has been achieved using the Castagnoli–Cushman reaction . This reaction is a multicomponent reaction that allows for the synthesis of a wide range of isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of these compounds involves a dihydroisoquinoline moiety attached to a benzoic acid group via a sulfonyl linkage . Crystal structure studies have shown that the carboxylate group of the benzoic acid moiety occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .Applications De Recherche Scientifique

Cytotoxicity, Antimicrobial, Anti-inflammatory, and Psychotropic Activity

The compound has been studied for its diverse biological activities. It shows significant psychotropic effects, marked anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action. These properties have been correlated with the structural characteristics and physicochemical parameters of the compound (Zablotskaya et al., 2013).

Pharmacokinetic Studies

Research has been conducted to understand the disposition and metabolism of related compounds, such as SB-649868, which is an orexin 1 and 2 receptor antagonist. This includes studying the elimination pathways and metabolite profiling, providing insights into the pharmacokinetics of similar compounds (Renzulli et al., 2011).

Development of Polyimides

The compound's derivatives have been used in synthesizing novel polyimides, demonstrating potential applications in material science. These polyimides are noted for their high thermal stability and have been evaluated for various industrial applications (Imai et al., 1984).

Diuretic and Antihypertensive Agents

The compound has been explored for its potential as a diuretic and antihypertensive agent. Studies have focused on the synthesis and characterization of derivatives with modifications to enhance these specific pharmacological activities (Rahman et al., 2014).

Synthesis of Analgesic and Antimicrobial Agents

Research has also focused on synthesizing new derivatives with analgesic and antimicrobial properties. This includes exploring various synthetic routes and characterizing the resultant compounds for their biological activities (Saad et al., 2011).

Development of Adenosine Receptor Antagonists

Thiazole and thiadiazole derivatives of the compound have been developed as novel classes of adenosine antagonists. This research provides insights into the receptor-ligand interaction and potential therapeutic applications (van Muijlwijk-Koezen et al., 2001).

Synthesis of Various Organic Compounds

The compound and its derivatives have been instrumental in synthesizing a wide range of organic compounds, including benzamides and isoquinolines. These studies contribute to the field of organic chemistry and medicinal chemistry (Chau et al., 1982).

Mécanisme D'action

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism, which could potentially be beneficial in the treatment of breast and prostate cancer

Orientations Futures

Propriétés

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20IN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSIVRHASJVKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20IN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2847147.png)

![2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2847150.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2847151.png)

![3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether](/img/structure/B2847155.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-chloropyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2847160.png)

![4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847164.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2847165.png)

![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2847170.png)